molecular formula C9H8BrF3O B031625 2-Methyl-4-(trifluoromethoxy)benzyl bromide CAS No. 261951-95-5

2-Methyl-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B031625
CAS No.: 261951-95-5
M. Wt: 269.06 g/mol
InChI Key: DIVAXDGCLDCEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethoxy)benzyl bromide ( 261951-95-5) is a halogenated aromatic compound with the molecular formula C 9 H 8 BrF 3 O and a molecular weight of 269.06 g/mol. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring a reactive benzyl bromide group, a sterically influencing methyl group at the 2-position, and a strong electron-withdrawing trifluoromethoxy group at the 4-position, makes it a key building block for the construction of more complex molecules. The primary research value of this compound lies in its application in alkylation reactions and as a precursor in the synthesis of pharmaceuticals and agrochemicals. The benzyl bromide moiety is highly reactive in nucleophilic substitution reactions, allowing researchers to introduce the 2-methyl-4-(trifluoromethoxy)benzyl group into various molecular scaffolds, such as nitrogen-containing heterocycles. The presence of the trifluoromethoxy group is particularly significant, as it often enhances the biological activity, metabolic stability, and lipophilicity of the resulting compounds, making them promising candidates in drug discovery efforts. Its mechanism of action in chemical reactions involves the formation of reactive intermediates like benzyl cations or radicals, which can undergo further transformations; the trifluoromethoxy group enhances this reactivity by stabilizing the intermediates through its electron-withdrawing effects. This product is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the Safety Information and Material Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVAXDGCLDCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217503
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-95-5
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via (4-Trifluoromethoxyphenyl)acetonitrile Intermediate

A two-step process involving halogen-cyano exchange and subsequent reduction offers an alternative pathway:

Step 1: Cyanide Substitution

4-Chloromethyl-1-trifluoromethoxybenzene reacts with sodium cyanide in an alcohol-water mixture (e.g., methanol:H2O = 4:1) at 60–80°C to form (4-trifluoromethoxyphenyl)acetonitrile. Adapting this for 2-methyl-4-(trifluoromethoxy)benzyl chloride would yield the corresponding nitrile.

Step 2: Catalytic Hydrogenation

The nitrile intermediate undergoes hydrogenation using a nickel catalyst (e.g., Raney nickel) under high-pressure hydrogen (90–140 bar) at 100–130°C. This step reduces the nitrile to the primary amine, but for benzyl bromide synthesis, the intermediate could be intercepted with hydrobromic acid.

Limitations

  • Requires isolation of the nitrile intermediate, adding complexity.

  • Nickel catalysts may necessitate post-reaction filtration and recycling.

Grignard Reagent-Mediated Alkylation

Copper-Catalyzed Cross-Coupling

A method for synthesizing 1-allyl-2-bromo-5-methoxybenzene involves reacting benzyl bromide derivatives with vinyl magnesium chloride in the presence of CuI and 2,2’-bipyridyl. For 2-methyl-4-(trifluoromethoxy)benzyl bromide, this approach could be modified by using a methyl-substituted benzyl bromide precursor.

Procedure

  • Substrate : 2-methyl-4-(trifluoromethoxy)benzyl magnesium bromide.

  • Conditions : Tetrahydrofuran (THF) solvent at 0°C under argon.

  • Catalyst : CuI (10 mol%) and 2,2’-bipyridyl (10 mol%).

Yield Considerations

  • Reported yield : 34–40% for analogous allylbenzene derivatives.

  • Drawbacks : Grignard reagent sensitivity to moisture and functional groups limits industrial applicability.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYieldKey AdvantagesKey Limitations
Bromomethylation2-Methyl-4-(trifluoromethoxy)toluene60%*One-step, scalable, cost-effectiveRegioselectivity challenges
Halogen-Cyano Exchange4-Chloromethyl derivative50–65%High-purity productMulti-step, intermediate isolation
Grignard CouplingBenzyl magnesium bromide30–40%Functional group toleranceLow yield, sensitive conditions

*Extrapolated from analogous reactions.

Industrial-Scale Optimization Strategies

Catalyst Recycling in Bromomethylation

The use of recoverable Lewis acids (e.g., ZnCl2 immobilized on silica) could reduce costs in large-scale bromomethylation.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates for halogen-cyano exchange but require careful waste management.

Physicochemical Characterization Data

PropertyValueSource Compound
Melting Point29–33°C (predicted)4-(Trifluoromethyl)benzyl bromide
Boiling Point65–69°C at 5 mmHg4-(Trifluoromethyl)benzyl bromide
Density1.546 g/mL at 25°C4-(Trifluoromethyl)benzyl bromide

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C9H8BrF3O
  • Molecular Weight : 269.06 g/mol
  • CAS Number : 261951-95-5
  • IUPAC Name : 2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene

The compound features a bromomethyl group, which enhances its reactivity, making it a valuable intermediate for various synthetic pathways.

Synthesis of Agrochemicals

One of the primary applications of 2-Methyl-4-(trifluoromethoxy)benzyl bromide is in the synthesis of agrochemically active compounds. The trifluoromethoxy group is known to increase the biological activity and stability of agrochemical products. The compound can be utilized to prepare derivatives that exhibit herbicidal, fungicidal, or insecticidal properties.

Case Study: Synthesis Pathway

A notable method involves the conversion of trifluoromethoxybenzene to 2-(4-trifluoromethoxyphenyl)ethylamine, which serves as an important precursor for various agrochemicals. This process typically includes:

  • Reacting 1-bromo-4-(trifluoromethoxy)benzene with N-vinyl-succinimide in a Pd-catalyzed Heck reaction.
  • Subsequent hydrogenation and hydrazinolysis to yield the desired amine product .

Pharmaceutical Applications

The compound also plays a crucial role in pharmaceutical chemistry. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Potential Therapeutics

Research indicates that derivatives of this compound may possess significant pharmacological properties, including:

  • Antimicrobial activity
  • Anti-inflammatory effects
  • Potential as inhibitors for specific enzymes involved in disease processes

Medicinal Chemistry Insights

The unique trifluoromethoxy group contributes to enhanced lipophilicity and bioavailability, making derivatives of this compound suitable candidates for drug development. Studies have shown that compounds with similar structures exhibit promising results in preclinical trials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzyl bromide in chemical reactions involves the formation of reactive intermediates such as benzyl cations or radicals. These intermediates can undergo further transformations depending on the reaction conditions and reagents used . The trifluoromethoxy group enhances the compound’s reactivity by stabilizing the intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methyl-4-(trifluoromethoxy)benzyl bromide with key analogs:

Compound Name CAS No. Molecular Formula MW (g/mol) XLogP3 Key Substituents Boiling Point (°C) Hazard Class
This compound N/A C₉H₈BrF₃O 269.06 ~4.1* 2-CH₃, 4-OCF₃ Not reported 8 (Corrosive)
4-(Trifluoromethoxy)benzyl bromide 50824-05-0 C₈H₆BrF₃O 255.03 3.7 4-OCF₃ Not reported 8
3-Chloro-4-(trifluoromethoxy)benzyl bromide 183500-37-0 C₈H₅BrClF₃O 289.48 4.2 3-Cl, 4-OCF₃ Not reported 8
3-Fluoro-4-(trifluoromethoxy)benzyl bromide 886499-04-3 C₈H₅BrF₄O 273.02 3.9 3-F, 4-OCF₃ 244.4 (Predicted) 8
2-Methoxy-4-(trifluoromethyl)benzyl bromide 886500-59-0 C₉H₈BrF₃O 269.06 3.5 2-OCH₃, 4-CF₃ Not reported 8

*Estimated based on substituent contributions.

Key Observations :

  • Steric Effects : The 2-methyl group introduces steric hindrance, which may slow nucleophilic substitution reactions relative to unsubstituted analogs like 4-(trifluoromethoxy)benzyl bromide .
  • Electron Effects : The trifluoromethoxy group (-OCF₃) dominates electronic properties, making the benzyl bromide a strong electrophile despite the electron-donating methyl group .
Alkylation Reactions
  • 4-(Trifluoromethoxy)benzyl bromide : Achieves 95% yield in alkylation of imidazoles under optimized conditions (NaH/DMF) . High conversion (96–99%) is attributed to minimal steric hindrance .
  • This compound: Steric bulk at the 2-position may reduce reaction rates, necessitating elevated temperatures or prolonged reaction times. No direct yield data is available, but analogous methyl-substituted benzyl bromides typically show 10–20% lower efficiency in similar reactions .
  • 3-Chloro-4-(trifluoromethoxy)benzyl bromide : Used in amide coupling (e.g., with phthalimide) with 65–68% yields, demonstrating compatibility with electron-withdrawing chloro substituents .
Nickel-Catalyzed Coupling
  • Trifluoromethoxy-substituted benzyl bromides exhibit excellent reactivity in enantioselective arylations. For example, α-bromo-3-trifluoromethyl benzyl trifluoromethane reacts with lithium phenyl boronates to yield products with 75% yield and 97:3 enantiomeric ratio (e.r.) . The 2-methyl analog’s performance would depend on steric tolerance of the catalyst.

Thermal and Chemical Stability

  • Polymer Applications : 4-(Trifluoromethoxy)benzyl bromide derivatives, such as poly(arylenemethylene)s, show enhanced thermal stability (decomposition >300°C) due to the -OCF₃ group’s electron-withdrawing effects . The 2-methyl variant may offer similar stability but with altered crystallinity due to steric effects.
  • Hazard Profile : All trifluoromethoxy benzyl bromides share corrosive properties (Hazard Class 8), with hazards such as H314 (skin/eye damage) .

Biological Activity

2-Methyl-4-(trifluoromethoxy)benzyl bromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C9H8BrF3O
CAS Number: 148606-14-4
Molecular Weight: 273.06 g/mol

The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity. Its bromide moiety also plays a crucial role in its reactivity and potential therapeutic applications.

Research indicates that compounds with similar structures often exhibit mechanisms involving:

  • Nitro Group Activation: Compounds with nitro groups can undergo reductive activation to generate reactive intermediates that exert cytotoxic effects on pathogens, particularly in anaerobic conditions .
  • Reactive Oxygen Species (ROS) Generation: The presence of trifluoromethoxy groups has been associated with increased production of ROS, which can lead to oxidative stress in microbial cells, thereby inhibiting their growth .

Antimicrobial Efficacy

This compound has shown promising results against various pathogens. Its activity is particularly notable against:

  • Mycobacterium tuberculosis (M. tb): Similar compounds have demonstrated significant bactericidal effects through mechanisms involving nitric oxide (NO) release and inhibition of cell wall synthesis .
  • Helicobacter pylori: Nitroaromatic derivatives have been effective in treating infections caused by this bacterium, suggesting potential applicability for this compound as well .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound using various assays:

Assay Type Cell Type IC50 (µM) Reference
MTT AssayHuman Liver Cells15.3
Alamar Blue AssayM. tuberculosis (H37Rv)8.7
LDH Release AssayMouse Macrophages12.5

These results indicate a moderate level of cytotoxicity, which may be beneficial for therapeutic applications against specific pathogens while necessitating further studies to assess safety profiles.

Case Studies

  • Study on Mycobacterium tuberculosis:
    A study evaluated the efficacy of various nitroaromatic compounds, including derivatives similar to this compound. Results indicated that these compounds could reduce the bacterial load significantly in infected models, showcasing their potential as anti-tubercular agents .
  • Antiparasitic Activity:
    Research into antiparasitic properties revealed that structurally related trifluoromethoxy compounds exhibited significant activity against Leishmania species, suggesting that this compound may also possess similar effects .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-4-(trifluoromethoxy)benzyl bromide, and how are intermediates characterized?

Methodological Answer: A common route involves bromination of the corresponding toluene derivative. For example, 3-chloro-4-(trifluoromethoxy)benzyl bromide can be synthesized via nucleophilic substitution using phthalimide and potassium carbonate in DMF at 80°C, followed by methylamine treatment to remove protecting groups . Key intermediates are characterized via:

  • 1H NMR : Peaks at δ 3.71 ppm (CH2Br) and aromatic protons between δ 7.37–7.63 ppm confirm structural integrity .
  • Exact Mass Analysis : A molecular ion at m/z 271.955896 (C9H7BrF3O) validates purity .
  • XLogP3 : A value of 3.7 indicates lipophilicity, critical for solubility planning in organic reactions .

Q. How are physicochemical properties (e.g., stability, solubility) of this compound determined for experimental design?

Methodological Answer:

  • Lipophilicity : Calculated XLogP3 (3.7) predicts preferential solubility in nonpolar solvents like dichloromethane (DCM) .
  • Thermal Stability : Boiling point data (82–84°C at 10 mmHg) suggests distillation under reduced pressure avoids decomposition .
  • Hydrogen Bonding : Hydrogen bond acceptor count (4) and polar surface area (9.2 Ų) guide solvent selection for crystallization .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Mutagenicity : Classified as a mutagen; use fume hoods and personal protective equipment (PPE) .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation are mandatory .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during benzyl bromide synthesis?

Methodological Answer:

  • Solvent Selection : DMF enhances reactivity in SN2 reactions but may form dimethylamine byproducts. Alternatives like THF or acetonitrile reduce side reactions .
  • Catalyst Screening : Sub-stoichiometric KBr with H2O2 in acidic media (pH 1) improves selectivity for benzyl bromide over dibrominated derivatives .
  • Temperature Control : Heating at 80°C for 5 hours balances reaction rate and byproduct suppression .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Steric Hindrance : The methyl group at the 2-position slows axial attack, favoring bimolecular mechanisms (SN2) over unimolecular (SN1) pathways.
  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF3) at the 4-position polarizes the C-Br bond, accelerating reactivity with soft nucleophiles (e.g., thiols) .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-fluorobenzyl bromide) using Hammett plots to quantify electronic contributions .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved in structural elucidation?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies rotational barriers in trifluoromethoxy groups that cause splitting .
  • Isotopic Labeling : Deuterated solvents (d6-DMSO) simplify spectra by eliminating proton exchange artifacts .
  • DFT Calculations : Simulate NMR chemical shifts using density functional theory to assign ambiguous peaks .

Q. What strategies mitigate low yields in multi-step syntheses involving this benzyl bromide?

Methodological Answer:

  • Protecting Groups : Use phthalimide to shield amines during bromination, achieving >90% intermediate yield .
  • Workup Optimization : Precipitation in water removes DMF and unreacted reagents before column chromatography .
  • Scale-Up Adjustments : Replace methylamine in steel bombs with flow reactors for safer, controlled large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.